molecular formula C16H21N5O6 B11525404 ethyl (4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-2,5-dimethylpiperidine-1-carboxylate

ethyl (4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-2,5-dimethylpiperidine-1-carboxylate

Cat. No.: B11525404
M. Wt: 379.37 g/mol
InChI Key: UHQXUOPXEWVVTK-NBVRZTHBSA-N
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Description

ETHYL (4E)-4-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2,5-DIMETHYLPIPERIDINE-1-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a dinitrophenyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (4E)-4-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2,5-DIMETHYLPIPERIDINE-1-CARBOXYLATE typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL (4E)-4-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2,5-DIMETHYLPIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

ETHYL (4E)-4-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2,5-DIMETHYLPIPERIDINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL (4E)-4-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2,5-DIMETHYLPIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A related compound used as a reagent for detecting carbonyl compounds.

    Piperidine Derivatives: Various piperidine-based compounds with different substituents and biological activities.

Uniqueness

ETHYL (4E)-4-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2,5-DIMETHYLPIPERIDINE-1-CARBOXYLATE is unique due to its specific combination of a piperidine ring and a dinitrophenyl hydrazone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H21N5O6

Molecular Weight

379.37 g/mol

IUPAC Name

ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazinylidene]-2,5-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C16H21N5O6/c1-4-27-16(22)19-9-10(2)14(7-11(19)3)18-17-13-6-5-12(20(23)24)8-15(13)21(25)26/h5-6,8,10-11,17H,4,7,9H2,1-3H3/b18-14+

InChI Key

UHQXUOPXEWVVTK-NBVRZTHBSA-N

Isomeric SMILES

CCOC(=O)N1CC(/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/CC1C)C

Canonical SMILES

CCOC(=O)N1CC(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC1C)C

Origin of Product

United States

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